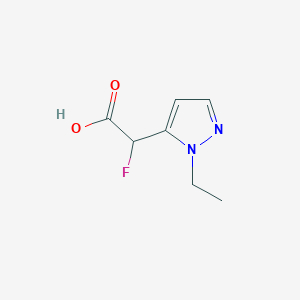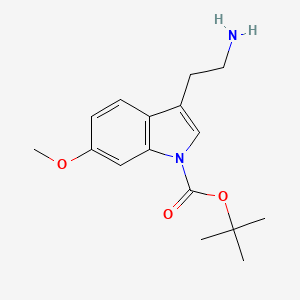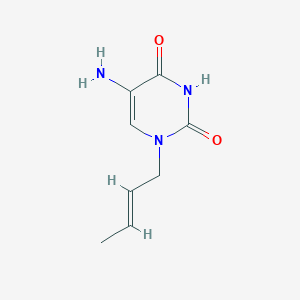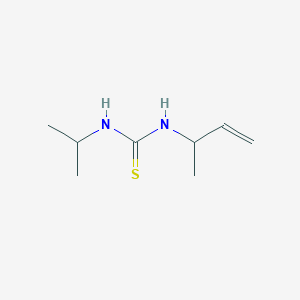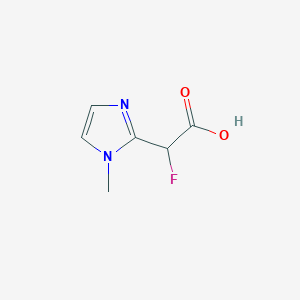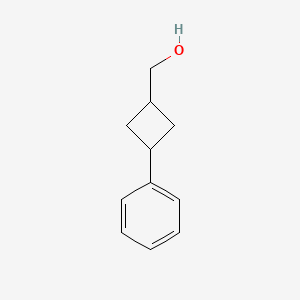![molecular formula C8H7BrO2S2 B13069846 2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13069846.png)
2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-c]thiopyran ring system, which is a fused bicyclic structure containing both sulfur and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid typically involves the bromination of a suitable precursor molecule followed by cyclization to form the thieno[2,3-c]thiopyran ring system. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the thieno[2,3-c]thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or oxone can be used for oxidation. These reactions are often performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used. These reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Products include various substituted thieno[2,3-c]thiopyran derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and aldehydes.
Aplicaciones Científicas De Investigación
2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe to study the interactions of sulfur-containing heterocycles with biological macromolecules.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, while the bromine atom can participate in halogen bonding interactions. The thieno[2,3-c]thiopyran ring system can also engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one: This compound has a similar thieno[2,3-c] ring system but with a pyridine ring instead of a thiopyran ring.
2-Bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide: Another similar compound with a pyridine ring and a hydrobromide salt form.
Uniqueness
2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid is unique due to the presence of both sulfur and oxygen atoms in its ring system, which can lead to distinct chemical reactivity and interactions compared to similar compounds with only sulfur or nitrogen atoms in their rings.
Propiedades
Fórmula molecular |
C8H7BrO2S2 |
|---|---|
Peso molecular |
279.2 g/mol |
Nombre IUPAC |
2-bromo-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylic acid |
InChI |
InChI=1S/C8H7BrO2S2/c9-7-6(8(10)11)4-1-2-12-3-5(4)13-7/h1-3H2,(H,10,11) |
Clave InChI |
KKVYHSZDOMODNP-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC2=C1C(=C(S2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13069777.png)
![7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069778.png)
![1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13069780.png)
![4-((2,6-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13069785.png)
![5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B13069796.png)
